2,2-Pentamethylen-4-piperidino-2H-1-benzopyran
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Overview
Description
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran is a chemical compound known for its unique molecular structure and diverse applications. This compound has captured the attention of researchers and scientists across various fields due to its intriguing properties and potential for scientific exploration and innovation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Benzopyran Core: The benzopyran core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific temperature conditions to ensure the formation of the desired benzopyran structure.
Introduction of the Piperidino Group: The piperidino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable piperidine derivative with the benzopyran core under controlled conditions.
Formation of the Pentamethylen Group: The pentamethylen group is introduced through a series of reactions, including alkylation and cyclization steps. This step requires careful control of reaction conditions to ensure the correct formation of the pentamethylen group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and equipment. The goal is to achieve high yields and purity of the final product while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. These reactions often require specific solvents and temperature conditions.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. Reaction conditions vary depending on the specific substitution mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives of the benzopyran core, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe for investigating enzyme activity and protein-ligand interactions.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Pentamethylen-4-piperidino-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
2,2-Pentamethylen-4-piperidino-2H-1-benzopyran can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2,2-Pentamethylen-4-piperidino-2H-1-benzothiopyran: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzopyran core.
2,2-Pentamethylen-4-piperidino-2H-1-benzofuran: This compound has a similar structure but contains a furan ring in place of the benzopyran core.
This compound-3-one: This compound has a similar structure but contains a ketone group at the 3-position of the benzopyran core.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-spiro[chromene-2,1'-cyclohexane]-4-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-11-19(12-6-1)15-17(20-13-7-2-8-14-20)16-9-3-4-10-18(16)21-19/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNHHAZJAVVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=C(C3=CC=CC=C3O2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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